
1-(4-Bromobenzoyl)piperidine
Overview
Description
1-(4-Bromobenzoyl)piperidine is an organic compound with the molecular formula C12H14BrNO It consists of a piperidine ring substituted with a 4-bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzoyl)piperidine can be synthesized through several methods. One common approach involves the acylation of piperidine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzoyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 1-(4-bromophenyl)methanol.
Oxidation: Formation of N-oxides of the piperidine ring.
Scientific Research Applications
1-(4-Bromobenzoyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromobenzoyl group can enhance the compound’s binding affinity to certain targets, while the piperidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
1-(4-Chlorobenzoyl)piperidine: Contains a chlorine atom instead of bromine.
1-(4-Methylbenzoyl)piperidine: Features a methyl group instead of bromine.
Uniqueness: 1-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable tool in various research applications.
Biological Activity
1-(4-Bromobenzoyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with a bromobenzoyl group. The presence of the bromine atom enhances the compound's reactivity and potential for further functionalization, making it a versatile scaffold in drug development.
1. Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study highlighted its activity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC values ranging from 19.9 to 75.3 µM, demonstrating a selective toxicity towards cancer cells compared to non-cancerous human mesenchymal stem cells (hMSC) .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
COV318 | 40.0 |
OVCAR-3 | 50.0 |
The mechanism underlying the anticancer effects of this compound involves inhibition of the monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid degradation. This inhibition leads to increased levels of endocannabinoids, which can induce apoptosis in cancer cells . The compound acts as a reversible inhibitor, with competitive behavior observed in Michaelis-Menten kinetics .
3. Neuropharmacological Effects
In addition to its anticancer properties, this compound has demonstrated activity at various neurotransmitter receptors, including serotoninergic (5-HT) and dopaminergic receptors. A derivative of this compound showed notable affinity for the 5-HT receptor, suggesting potential applications in treating psychiatric disorders . The compound's selectivity profile indicates it may induce fewer side effects compared to traditional antipsychotics.
Table 2: Receptor Affinity of this compound Derivatives
Receptor Type | Affinity (pK) |
---|---|
5-HT | 7.39 |
D | <5 |
D | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives based on the benzoylpiperidine structure, leading to advancements in drug design:
- Study on MAGL Inhibition : A derivative with an i-propyl group at the para position exhibited an IC value of 80 nM for MAGL inhibition, showcasing enhanced potency compared to the parent compound .
- Neuroleptic Drug Potential : Research indicated that certain derivatives could serve as neuroleptic agents due to their favorable receptor binding profiles and reduced extrapyramidal side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Bromobenzoyl)piperidine, and how are yields optimized?
The synthesis of this compound typically involves nucleophilic acyl substitution or coupling reactions. For example, 4-(4-Bromobenzoyl)piperidine (a closely related analog) was synthesized via a multi-step procedure starting from a piperidine precursor and 4-bromobenzoyl chloride under basic conditions, achieving a 93% yield . Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to minimize hydrolysis.
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield optimization : Controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of piperidine derivative to acyl chloride).
The hydrochloride salt form (CAS RN 64671-00-7) is also synthesized for enhanced stability, with purity >93% confirmed via HPLC .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Routine characterization involves:
- NMR spectroscopy : 1H NMR (CDCl₃) shows distinct peaks for the piperidine ring (δ 1.40–3.60 ppm) and aromatic protons (δ 7.40–8.00 ppm) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 268.14 for the hydrochloride salt) .
- Chromatography : HPLC with UV detection ensures purity (>95% peak area) .
Advanced techniques like X-ray crystallography (using SHELX software for refinement) may resolve structural ambiguities in derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Multi-method validation : Cross-verify using 13C NMR, DEPT-135, and 2D experiments (e.g., HSQC, HMBC) to assign signals unambiguously .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Crystallographic analysis : Resolve ambiguous proton environments via single-crystal X-ray diffraction, refined with SHELXL .
Q. What strategies are effective for optimizing reaction conditions in scale-up synthesis?
Scale-up challenges include exothermicity and byproduct formation. Mitigation approaches:
- Solvent selection : Replace THF with DMF for higher boiling points and better solubility .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and intermediates.
- Green chemistry : Substitute hazardous reagents (e.g., phosgene) with safer alternatives (e.g., carbonyldiimidazole) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Molecular docking : Screen against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using AutoDock Vina. The bromobenzoyl group may enhance binding via halogen bonding .
- ADME prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity trends observed in analogs .
Q. What methodologies are recommended for evaluating in vitro biological activity?
- Enzyme inhibition assays : Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-ligand competition) for GPCRs or ion channels .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines).
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Structural analogs : Test derivatives (e.g., 4-chlorobenzoyl or nitro-substituted piperidines) to isolate pharmacophore contributions .
Q. Methodological Resources
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFXRPZWAIOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354203 | |
Record name | 1-(4-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98612-93-2 | |
Record name | 1-(4-Bromobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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